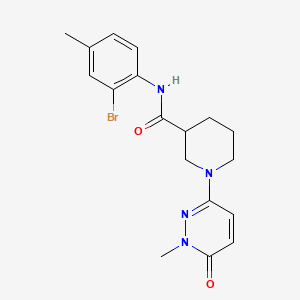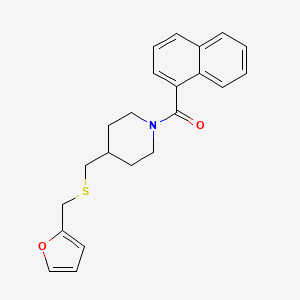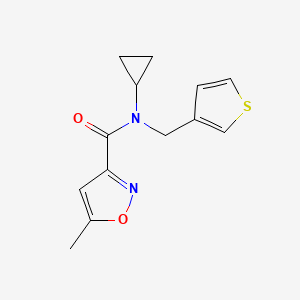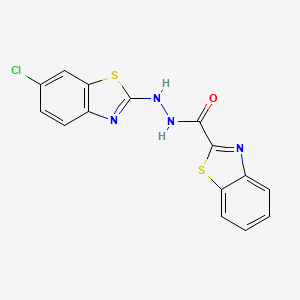![molecular formula C7H4BrF3O2S B2587004 1-[Bromo(difluoro)methyl]sulfonyl-2-fluorobenzene CAS No. 2287297-77-0](/img/structure/B2587004.png)
1-[Bromo(difluoro)methyl]sulfonyl-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains a benzene ring, which is a cyclic compound with alternating double and single bonds. It also has a bromo group (Br), a sulfonyl group (SO2), and two fluorine atoms attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the bromo, difluoro methyl, sulfonyl, and fluorine groups. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the benzene ring. The presence of electronegative atoms like fluorine and oxygen in the sulfonyl group could result in regions of partial negative charge, which could influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromo, difluoro methyl, sulfonyl, and fluorine groups. For example, the bromo group might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo, difluoro methyl, sulfonyl, and fluorine groups could affect its polarity, boiling point, melting point, and solubility .Aplicaciones Científicas De Investigación
New SuFEx Clickable Reagent for Isoxazole Synthesis
A novel fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), has been developed. It features three addressable handles (vinyl, bromide, and sulfonyl fluoride), making it a tris-electrophile and a SuFEx (sulfur(vi) fluoride exchange) clickable material. This reagent facilitates the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition, offering a general and direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).
Organometallic Chemistry and Catalysis
Fluorobenzenes, including fluorobenzene (FB) and 1,2-difluorobenzene, are highlighted for their role as versatile solvents in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents weakens π-electron donation from the arene to metal centres, allowing these compounds to serve as non-coordinating solvents or easily displaced ligands. This property has been exploited in creating well-defined complexes of fluorobenzenes, which can undergo C-H and C-F bond activation reactions with reactive transition metal complexes (Pike et al., 2017).
Heat-Activated Persulfate Oxidation for Groundwater Remediation
In environmental applications, heat-activated persulfate oxidation has been evaluated for the degradation of PFOA (perfluorooctanoic acid), 6:2 fluorotelomer sulfonate, and PFOS (perfluorooctanesulfonic acid) under conditions suitable for in-situ groundwater remediation. This process demonstrates feasibility for the remediation of groundwater contaminated with perfluoroalkyl substances, showcasing the versatility of fluorinated compounds in environmental science (Park et al., 2016).
Fluorinated Nitrobenzenes in Inhibition Studies
Bifunctional fluorinated nitrobenzenes, such as 1,5-difluoro-2,4-dinitrobenzene (DFDNB) and 4,4'-difluoro-3,3'-dinitrodiphenyl sulfone (DFDNDPS), have been studied for their inhibitory effects on chemotaxis, phagocytosis, exocytosis, and the respiratory burst of rabbit polymorphonuclear leukocytes. These compounds demonstrate inhibitory activity in the micromolar range, suggesting their potential use in biomedical research focused on inflammation and immune response modulation (Elferink & Deierkauf, 1984).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[bromo(difluoro)methyl]sulfonyl-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2S/c8-7(10,11)14(12,13)6-4-2-1-3-5(6)9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGWREVMTCAKEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)C(F)(F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2586924.png)
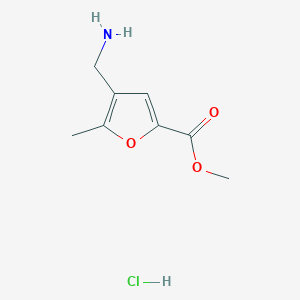
![N-[1-(1-benzofuran-2-yl)ethyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2586926.png)
![1-[4-(1-Adamantyl)phenoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2586928.png)
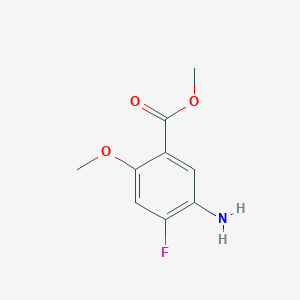
![8-[4-(diphenylmethyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2586932.png)
![Methyl 4-({1,1-difluoro-6-azaspiro[2.5]octan-6-yl}sulfonyl)benzoate](/img/structure/B2586933.png)
![3-(4-Ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2586935.png)
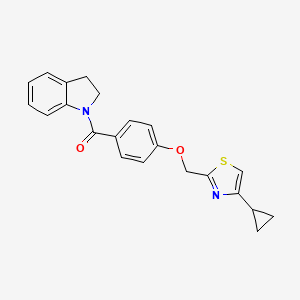
![7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2586937.png)
